CCF642 Mechanism of Action: A Technical Guide
CCF642 Mechanism of Action: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
CCF642 is a potent and novel small-molecule inhibitor of Protein Disulfide Isomerases (PDIs) with significant anti-cancer activity, particularly demonstrated in multiple myeloma. Its mechanism of action centers on the induction of acute Endoplasmic Reticulum (ER) stress, leading to apoptosis. This document provides a comprehensive overview of the core mechanism of action of CCF642, detailing its molecular targets, the resultant signaling pathways, quantitative efficacy data, and the experimental protocols used for its characterization.
Core Mechanism: Inhibition of Protein Disulfide Isomerases
CCF642 functions as a potent inhibitor of the Protein Disulfide Isomerase (PDI) family of enzymes.[1][2][3][4][5] These enzymes reside in the endoplasmic reticulum and are crucial for the correct folding of disulfide bond-rich proteins. By inhibiting PDI, CCF642 disrupts protein folding, leading to an accumulation of misfolded proteins in the ER.
An active biotinylated analog of CCF642 was instrumental in identifying its binding to the PDI isoenzymes A1, A3, and A4 in multiple myeloma cells.[1][3][4][5] Computational modeling suggests a novel covalent binding mode for CCF642 within the active-site CGHCK motifs of PDI.[1][3][4][5]
Signaling Pathway: From PDI Inhibition to Apoptosis
The inhibition of PDI by CCF642 triggers a cascade of cellular events, culminating in apoptosis. This signaling pathway is initiated by the accumulation of unfolded proteins in the ER, a condition known as ER stress.
In response to ER stress, the cell activates the Unfolded Protein Response (UPR). Key events in the UPR induced by CCF642 include:
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PERK Dimerization: Treatment with CCF642 leads to the dimerization of PERK (Protein Kinase R-like Endoplasmic Reticulum Kinase) through phosphorylation.[1]
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IRE1α Oligomerization: CCF642 also induces the oligomerization of IRE1α (Inositol-requiring enzyme 1 alpha).[1]
This acute ER stress ultimately leads to apoptosis, which is facilitated by the release of calcium from the ER into the cytoplasm.[1][4] The pro-apoptotic signaling is further evidenced by the cleavage of caspase-3 and PARP (Poly (ADP-ribose) polymerase).[6]
Signaling Pathway Diagram
Caption: Signaling pathway of CCF642 leading to apoptosis.
Quantitative Data
In Vitro Efficacy of CCF642
CCF642 has demonstrated submicromolar IC50 values across a panel of multiple myeloma cell lines.[1][3]
| Cell Line | IC50 (µM) |
| MM1.S | < 1.0 |
| MM1.R | < 1.0 |
| KMS-12-PE | < 1.0 |
| KMS-12-BM | < 1.0 |
| NCI-H929 | < 1.0 |
| U266 | < 1.0 |
| RPMI 8226 | < 1.0 |
| JJN-3 | < 1.0 |
| HRMM.09-luc | < 1.0 |
| 5TGM1-luc | < 1.0 |
Table 1: IC50 values of CCF642 in various multiple myeloma cell lines.[1][2]
Comparative Potency of PDI Inhibitors
CCF642 is significantly more potent at inhibiting PDI reductase activity in vitro compared to other established PDI inhibitors.[1][3][4][5]
| Compound | Concentration for equivalent inhibition |
| CCF642 | 1 µM |
| LOC14 | 100 µM |
| PACMA 31 | 100 µM |
Table 2: Comparative potency of CCF642 in inhibiting the reduction of di-E-GSSG.[1]
Experimental Protocols
PDI Reductase Activity Assay (di-E-GSSG Assay)
This assay measures the reductase activity of PDI.
Workflow Diagram:
Caption: Workflow for the PDI reductase activity assay.
Detailed Methodology:
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Reagent Preparation: A reaction mixture is prepared containing recombinant PDI, the substrate di-E-GSSG, NADPH, and glutathione reductase.
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Inhibitor Incubation: CCF642 or other PDI inhibitors are added to the reaction mixture and incubated.
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Activity Measurement: The reductase activity of PDI is monitored by measuring the decrease in NADPH absorbance at 340 nm over time. The reduction of di-E-GSSG by PDI is coupled to the oxidation of NADPH by glutathione reductase.
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Data Analysis: The rate of NADPH consumption is used to calculate the level of PDI inhibition by the compound.
Target Identification using Biotinylated CCF642 (B-CCF642)
A biotinylated analog of CCF642 (B-CCF642) was synthesized to identify its cellular binding partners.
Workflow Diagram:
Caption: Workflow for target identification using B-CCF642.
Detailed Methodology:
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Cell Treatment: Multiple myeloma cells are treated with B-CCF642.
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Cell Lysis: The treated cells are lysed to release cellular proteins.
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Streptavidin Affinity Purification: The cell lysate is incubated with streptavidin-coated beads to capture B-CCF642 and its covalently bound protein partners.
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Elution and Separation: The bound proteins are eluted from the beads and separated by size using SDS-PAGE.
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Western Blotting: The separated proteins are transferred to a membrane and probed with antibodies specific for candidate target proteins, such as various PDI isoforms, to confirm binding.
Conclusion
CCF642 represents a promising therapeutic candidate that targets a critical cellular process in protein folding. Its potent inhibition of PDI isoenzymes leads to irrecoverable ER stress and subsequent apoptosis in cancer cells, particularly those with a high secretory load like multiple myeloma. The well-defined mechanism of action, supported by robust in vitro and in vivo data, provides a strong rationale for its continued development. Further research into its more selective analogs, such as CCF642-34, may offer improved therapeutic windows.[7][8][9]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Novel Protein Disulfide Isomerase Inhibitor with Anticancer Activity in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pan-Inhibition of Protein Disulfide Isomerase Caused Cell Death through Disrupting Cellular Proteostasis in Pancreatic Ductal Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutic Targeting of Protein Disulfide Isomerase PDIA1 in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
